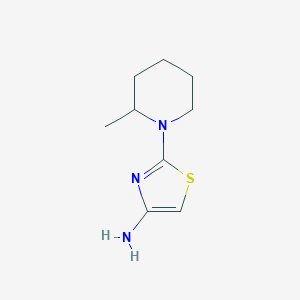

2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-amine |

InChI |

InChI=1S/C9H15N3S/c1-7-4-2-3-5-12(7)9-11-8(10)6-13-9/h6-7H,2-5,10H2,1H3 |

InChI Key |

REDLGCRMSLFKKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C2=NC(=CS2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine

Strategic Retrosynthetic Analysis of the 2-(2-Methylpiperidin-1-yl)thiazol-4-amine Core Structure

A strategic retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategy targets the bonds formed during the construction of the thiazole (B1198619) ring, a common approach for this class of heterocyles.

The most logical disconnection is at the C-N bond between the 2-methylpiperidine (B94953) moiety and the thiazole ring, leading to two key fragments: 2-aminothiazole (B372263) and 2-methylpiperidine. However, a more synthetically practical approach involves dissecting the thiazole ring itself, which is often constructed via the celebrated Hantzsch thiazole synthesis. nih.govnumberanalytics.com

This leads to two primary synthons:

N-(2-Methylpiperidin-1-yl)thiourea : This precursor contains the pre-formed piperidine (B6355638) ring and the requisite nitrogen and sulfur atoms for the C2 position of the thiazole.

A C2 synthon with an amino group precursor : This fragment is typically an α-haloketone or α-haloaldehyde equivalent, which will form the C4 and C5 atoms of the thiazole ring. A suitable precursor would be a protected α-amino-α'-halo ketone or aldehyde, such as 2-bromo-2-(phthalimido)acetaldehyde.

The retrosynthetic pathway can be visualized as follows:

Step 1: Thiazole Ring Disconnection: The this compound structure is disconnected according to the Hantzsch synthesis pattern. This breaks the N1-C2 and S1-C5 bonds, identifying N-(2-methylpiperidin-1-yl)thiourea and an α-halocarbonyl compound with a protected amine at the α'-position as the key precursors.

Step 2: Thiourea (B124793) Disconnection: The N-(2-methylpiperidin-1-yl)thiourea can be further disconnected. A common method for its formation involves the reaction of 2-methylpiperidine with an isothiocyanate or by treating the amine with a thiocarbonyl transfer reagent like thiophosgene (B130339) followed by ammonia.

Step 3: Piperidine Ring: The 2-methylpiperidine fragment is a commercially available starting material, which can be sourced in either its racemic form or as single enantiomers, which is crucial for stereoselective synthesis.

This analysis establishes that a convergent synthesis, beginning with the preparation of a substituted thiourea from 2-methylpiperidine, followed by a cyclocondensation reaction, is the most viable route to the target molecule.

Novel Synthetic Routes and Improved Synthesis Protocols for this compound

Building upon the retrosynthetic analysis, the forward synthesis of this compound can be executed through several protocols, with the Hantzsch synthesis being the most classical and widely used method. derpharmachemica.com

A proposed synthetic route involves two main steps:

Synthesis of N-(2-Methylpiperidin-1-yl)thiourea: This key intermediate is prepared by reacting 2-methylpiperidine with a suitable thiocarbonylating agent. For instance, reacting 2-methylpiperidine with benzoyl isothiocyanate produces an N-benzoyl-N'-(2-methylpiperidin-1-yl)thiourea, which can then be hydrolyzed under basic conditions to yield the desired N-substituted thiourea. nih.gov

Hantzsch Thiazole Synthesis: The substituted thiourea is then subjected to a cyclocondensation reaction with a suitable α-halocarbonyl compound. To install the 4-amino group, a common strategy is to use an α-haloacetonitrile derivative bearing a protected amino group or a precursor. A more direct approach involves reacting N-(2-methylpiperidin-1-yl)thiourea with a compound like 2-chloro-2-(phenylhydrazono)acetonitrile, followed by reduction of the resulting hydrazone to the primary amine.

Improvements to this classical protocol focus on milder reaction conditions and simplified workup procedures. The use of microwave irradiation or ultrasound assistance has been shown to significantly reduce reaction times and improve yields in Hantzsch-type syntheses. bepls.com Furthermore, one-pot procedures, where the formation of the α-haloketone and the subsequent cyclization occur in the same reaction vessel, offer a more efficient and atom-economical approach. derpharmachemica.com

Stereoselective Synthesis Approaches for Chiral Centers within this compound

The 2-methylpiperidine moiety of the target compound contains a stereocenter at the C2 position. Consequently, this compound can exist as a pair of enantiomers, (R)- and (S)-. Achieving stereoselectivity in the synthesis is therefore a critical consideration.

The most straightforward strategy for a stereoselective synthesis is to utilize an enantiomerically pure starting material. Both (R)-2-methylpiperidine and (S)-2-methylpiperidine are commercially available or can be synthesized through established stereoselective methods.

One notable method for the asymmetric synthesis of 2-substituted piperidines involves a double reductive amination cascade. rsc.orgnih.gov In this approach, a 1,5-keto-aldehyde can undergo a reaction with a primary amine, guided by a chiral auxiliary, to produce the piperidine ring with high diastereoselectivity. rsc.orgnih.gov Other modern approaches include gold-catalyzed cyclization methods that can provide access to highly substituted piperidines stereoselectively. nih.gov

By starting the synthetic sequence (outlined in section 2.2) with an enantiopure sample of 2-methylpiperidine, the chirality is carried through the formation of the N-(2-methylpiperidin-1-yl)thiourea intermediate and into the final product. Since the subsequent Hantzsch cyclization does not affect the existing stereocenter on the piperidine ring, the final product, this compound, will be obtained in an enantiomerically pure form corresponding to the starting material. This substrate-controlled approach is the most efficient method for obtaining single enantiomers of the target compound.

Yield Optimization and Reaction Condition Analysis for this compound Production

Optimizing the yield and reaction conditions for the synthesis of this compound is crucial for its efficient production. The key step for optimization is the Hantzsch cyclocondensation reaction. Several parameters can be systematically varied to maximize the yield and minimize reaction time and byproducts. researchgate.net

Solvent: The choice of solvent significantly impacts the reaction rate and yield. Protic solvents like ethanol (B145695) and acetic acid are traditionally used. However, greener alternatives such as water or polyethylene (B3416737) glycol (PEG) have been successfully employed, sometimes increasing the reaction rate. bepls.com

Temperature: While many Hantzsch syntheses are conducted at reflux, the use of microwave irradiation allows for rapid heating to higher temperatures, often leading to drastically reduced reaction times and improved yields. bepls.com Conversely, some modern catalytic systems allow the reaction to proceed efficiently at room temperature.

Catalyst: Although the classic Hantzsch reaction can proceed without a catalyst, various catalysts can improve its efficiency. Lewis acids, solid-supported acid catalysts, and even biocatalysts like lipase (B570770) have been shown to promote the reaction under milder conditions. nih.gov

Stoichiometry: Precise control over the stoichiometry of the reactants (the substituted thiourea and the α-halocarbonyl compound) is essential to prevent the formation of side products and maximize the conversion to the desired thiazole.

The following table summarizes the effects of various reaction conditions on a model Hantzsch thiazole synthesis, based on general findings in the literature.

| Parameter | Condition | Typical Effect on Yield | Typical Effect on Reaction Time | Reference Principle |

|---|---|---|---|---|

| Solvent | Ethanol (Reflux) | Moderate to Good | Hours | Traditional protic solvent |

| Water (Reflux) | Variable, can be high | Hours | Green solvent, hydrophobic effects | |

| PEG-400 (100 °C) | Good to Excellent | Hours | Green media, acts as phase-transfer catalyst bepls.com | |

| Energy Source | Conventional Heating | Baseline | Hours to Days | Standard method |

| Microwave Irradiation | Often Increased | Minutes to Hours | Rapid, efficient heating bepls.com | |

| Ultrasound | Often Increased | Hours | Acoustic cavitation enhances mass transfer nih.gov |

Investigation of Alternative Precursors and Catalytic Systems in this compound Synthesis

Beyond the classical Hantzsch approach, modern organic synthesis offers a variety of alternative precursors and catalytic systems that could be applied to the synthesis of this compound. These alternatives often provide advantages in terms of substrate scope, functional group tolerance, and environmental impact. numberanalytics.com

Alternative Precursors:

From Enaminones: Thiazoles can be synthesized via photocatalytic reactions between enaminones and thioureas, proceeding through tandem C-S and C-N bond formation. organic-chemistry.org This method avoids the use of α-haloketones, which can be lachrymatory and toxic.

From Oximes: Copper-catalyzed coupling of oxime acetates with isothiocyanates provides a route to 2-aminothiazoles under mild conditions. organic-chemistry.org This strategy involves C-H bond activation and C-S/C-N bond formation.

From α-Diazoketones: The reaction of α-diazoketones with thioureas, often catalyzed by acids like trifluoromethanesulfonic acid, can yield 2-aminothiazole derivatives. organic-chemistry.org

Alternative Catalytic Systems:

The formation of the C-N and C-S bonds is central to thiazole synthesis, and various catalysts have been developed to enhance this process.

Transition Metal Catalysis: Copper and palladium catalysts are widely used to facilitate C-N and C-S bond formation. For example, copper iodide can catalyze the arylation of heterocycle C-H bonds, a reaction that could be adapted for late-stage functionalization of the thiazole ring. organic-chemistry.org Palladium-catalyzed systems are effective for cross-coupling reactions to build complex substituted thiazoles. nih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional catalysts. Lipase has been reported as an effective catalyst for the condensation of aryl ethanones and thioamides under ultrasound irradiation, providing a sustainable pathway for thiazole synthesis. nih.govrsc.org

Electrochemical Synthesis: Green and sustainable electrochemical oxidative cyclization of enaminones with thioamides can produce thiazoles under metal- and oxidant-free conditions, offering a clean and efficient synthetic route. organic-chemistry.org

The following table compares different catalytic systems applicable to thiazole ring synthesis.

| Catalytic System | Typical Catalyst | Reaction Conditions | Advantages | Reference Principle |

|---|---|---|---|---|

| Acid Catalysis | Brønsted or Lewis Acids | Mild to Reflux | Simple, readily available catalysts | Activates carbonyl group researchgate.net |

| Transition Metal | CuI, PdCl2 | Mild, often room temp. | High efficiency, broad substrate scope | Facilitates C-S/C-N bond formation organic-chemistry.orgnih.gov |

| Biocatalysis | Lipase | Mild, aqueous media | Environmentally friendly, high selectivity | Enzyme-catalyzed condensation nih.gov |

| Photocatalysis | Organic Dyes (e.g., Eosin Y) | Visible light, room temp. | Metal-free, uses light as energy source | Generates reactive intermediates organic-chemistry.org |

| Electrocatalysis | None (electrode-mediated) | Room temp., undivided cell | Metal- and oxidant-free, green | Electrochemical oxidative cyclization organic-chemistry.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine

Systematic Exploration of Substituent Effects on the Thiazole (B1198619) Ring of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

The thiazole ring is a common scaffold in medicinal chemistry, and its substitution patterns play a pivotal role in modulating the biological activity of its derivatives. nih.govnih.govmdpi.com For analogues of this compound, the introduction of various substituents on the thiazole ring has been shown to significantly influence their pharmacological profiles.

Lipophilic substituents, such as methyl, bromo, phenyl, or butylidene, at the 4- and/or 5-positions of the thiazole core have been investigated. nih.gov Structure-activity relationship (SAR) studies have indicated that the incorporation of a methyl group at either the C4- or C5-position can sometimes lead to a decrease in potency. nih.gov Conversely, the introduction of a phenyl group at the C4-position has been shown to have a similar effect on potency in certain contexts. nih.gov

In some series of 2-aminothiazole (B372263) derivatives, aliphatic substituents in the para-position of a phenyl ring attached to the thiazole were found to be well-tolerated. nih.gov A clear correlation has been observed between the size of the nonpolar substituent and the resulting activity, with the most potent compounds often featuring hydrophobic aliphatic chains or a bulky iodine atom. nih.gov

The following table summarizes the effects of various substituents on the thiazole ring on the biological activity of 2-aminothiazole derivatives.

| Position of Substitution | Substituent | Effect on Biological Activity |

| C4 or C5 | Methyl | Decreased potency in some cases nih.gov |

| C4 | Phenyl | Similar effect to methyl substitution in some cases nih.gov |

| C5 | Cinnamoyl | Active against various cancer cell lines nih.gov |

| C4/C5 | Butylidene | Beneficial for cytotoxicity nih.gov |

Modifications and Conformational Analysis of the Piperidine (B6355638) Moiety in this compound Analogues

The piperidine moiety is a key structural feature of this compound, and its modifications can significantly impact the compound's interaction with biological targets. In broader studies of 2-aminothiazole derivatives, various cyclic amines, including pyrrolidine, piperidine, and morpholine, have been attached to the thiazole core to assess their effect on antiproliferative activity. nih.gov

In one study, the pyrrolidine ring was found to be more favorable for antiproliferative activity compared to piperidine and morpholine. nih.gov For instance, a pyrrolidine derivative was found to be twofold more potent than its corresponding piperidine analogue. nih.gov This suggests that the size and conformation of the cyclic amine are critical for optimal biological activity.

Impact of N-Substitution and Amine Functionality on the Biological Activity Profile of this compound

The primary amine at the 4-position of the thiazole ring is a critical functional group that can be modified to fine-tune the biological activity of this compound analogues. Modifications can include N-acylation, N-alkylation, and conversion to other functional groups.

In SAR studies of related 2-aminothiazole derivatives, the modification of the 2-amino group to a 2-amide has been explored. nih.gov For example, the synthesis of steroidal derivatives with a D-ring substituted benzamidothiazole showed moderate antiproliferative activity. nih.gov In another series, 2-aminoacetamide derivatives with a morpholino or N-phenylpiperazino group exhibited activity against leukemia cell lines, with the N-phenylpiperazino derivative being more active. nih.gov

The following table illustrates the impact of N-substitution on the biological activity of 2-aminothiazole derivatives.

| Modification of Amine | Resulting Functional Group | Effect on Biological Activity |

| N-Acetylation | Amide | Can confer or modulate activity rsc.org |

| N-Benzoylation | Benzamide | Moderate antiproliferative activity in some cases nih.gov |

| N-alkylation with cyclic amines | Tertiary amine | Activity dependent on the cyclic amine nih.gov |

Pharmacophore Identification and Ligand-Based Design Principles for this compound

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential structural features required for biological activity. For the class of 2-aminothiazole derivatives, several pharmacophore models have been proposed based on SAR data.

A general pharmacophore for many biologically active 2-aminothiazole compounds includes:

A hydrogen bond donor: The 4-amino group is a crucial hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor.

A hydrophobic region: The piperidine ring and its substituents, as well as other lipophilic groups attached to the thiazole core, contribute to hydrophobic interactions with the target protein.

The relative spatial arrangement of these features is critical for potent biological activity. Ligand-based drug design for this class of compounds often involves synthesizing new analogues that maintain this pharmacophoric pattern while introducing modifications to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.govnih.govacs.orgexcli.de Several QSAR studies have been conducted on 2-aminothiazole derivatives to predict their activity and guide the design of new compounds. tandfonline.comnih.govnih.govacs.orgexcli.de

In one study on 2-aminothiazole derivatives as anticancer agents, a QSAR model was generated with a significant correlation coefficient, indicating its predictive power. tandfonline.com The descriptors in the model highlighted the importance of certain electronic and steric properties for inhibitory activity. tandfonline.com Another QSAR study on 2-aminothiazole derivatives as Aurora kinase inhibitors also resulted in a statistically significant model. nih.govacs.org The model included descriptors related to atomic volume, atomic charges, and electronegativity, suggesting that these parameters play a crucial role in the design of new lead compounds. nih.govacs.org

These QSAR models can be used to predict the biological activity of newly designed derivatives of this compound before their synthesis, thus saving time and resources in the drug discovery process.

| QSAR Study Focus | Key Findings |

| Anticancer Agents | Generated a statistically significant model with good predictive ability. tandfonline.com |

| Aurora Kinase Inhibitors | Developed a model highlighting the importance of atomic volume, charges, and electronegativity. nih.govacs.org |

| 11β-HSD1 Inhibitors | A predictive model was developed using an Artificial Neural Network algorithm. nih.gov |

Mechanistic Elucidation of 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine S Biological Actions

Identification and Validation of Primary Molecular Targets of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Direct molecular targets of this compound have not been identified. However, research on structurally related 2-aminothiazole (B372263) and piperidinylthiazole derivatives points to several potential target classes.

Derivatives of 2-aminothiazole have been shown to target a variety of enzymes and receptors. For instance, certain 2-aminothiazole derivatives have been identified as inhibitors of carbonic anhydrase, acetylcholinesterase, and α-glucosidase. nih.govnih.govmdpi.com In the context of cancer, molecules with the 2-aminothiazole core have been found to act as potent inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1). mdpi.comnih.gov

Piperidinylthiazole derivatives have been investigated for their fungicidal properties. One notable molecular target identified for this class of compounds is oxysterol-binding protein (OSBP). acs.orgfrontiersin.org Additionally, some piperidinyl thiazole (B1198619) isoxazoline derivatives have been identified as potent and slowly reversible inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. nih.gov

Table 1: Potential Molecular Targets of 2-Aminothiazole and Piperidinylthiazole Derivatives

| Compound Class | Potential Molecular Target | Biological Activity |

| 2-Aminothiazole Derivatives | Carbonic Anhydrase | Various physiological processes |

| 2-Aminothiazole Derivatives | Acetylcholinesterase | Neurotransmission |

| 2-Aminothiazole Derivatives | α-Glucosidase | Carbohydrate metabolism |

| 2-Aminothiazole Derivatives | Poly(ADP-Ribose) Polymerase-1 (PARP-1) | DNA repair, cancer |

| Piperidinylthiazole Derivatives | Oxysterol-binding protein (OSBP) | Antifungal |

| Piperidinylthiazole Isoxazoline Derivatives | Fatty Acid Amide Hydrolase (FAAH) | Endocannabinoid signaling, analgesia |

Binding Affinity and Kinetic Interaction Analysis of this compound with its Targets

Specific binding affinity and kinetic interaction data for this compound are not available. However, studies on related compounds provide insights into the potential interactions. For example, novel piperidinyl thiazole isoxazoline derivatives have been shown to be potent inhibitors of human FAAH with Ki values in the nanomolar and even picomolar range. nih.gov These compounds exhibit slow, time-dependent inhibition, suggesting a mechanism-based inactivation of the enzyme. nih.gov

Investigation of Intracellular Signaling Pathways Modulated by this compound

There is no direct evidence on the modulation of intracellular signaling pathways by this compound. However, based on the potential targets of related compounds, several pathways could be affected. For instance, inhibition of FAAH by piperidinylthiazole derivatives would lead to an increase in the levels of anandamide, which in turn would modulate the activity of cannabinoid receptors (CB1 and CB2) and downstream signaling cascades. nih.gov

Enzymatic Inhibition/Activation Studies and Substrate Specificity for this compound

While no specific enzymatic studies have been published for this compound, the broader class of 2-aminothiazole derivatives has been extensively studied as enzyme inhibitors.

Table 2: Examples of Enzyme Inhibition by 2-Aminothiazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 / Ki |

| 2-aminothiazole sulfonamides | Jack bean and Bacillus pasteurii urease | IC50: 14.06 to 20.21 μM/mL |

| 2-aminothiazole sulfonamides | α-glucosidase and α-amylase | IC50: 20.34 to 37.20 μM/mL |

| Piperidinyl thiazole isoxazoline derivatives | Human Fatty Acid Amide Hydrolase (FAAH) | Ki = pM and nM ranges |

| Azinane triazole-based derivatives | Acetylcholinesterase (AChE) | IC50 = 0.73 ± 0.54 µM (for a potent derivative) |

| Azinane triazole-based derivatives | α-glucosidase | IC50 = 36.74 ± 1.24 µM (for a potent derivative) |

Data extracted from studies on various derivatives and not specific to this compound. nih.govnih.gov

Cellular Assays for Mechanism-of-Action Validation (e.g., Reporter Gene Assays, Target Engagement Studies)

Specific cellular assays to validate the mechanism of action of this compound have not been reported. For related compounds, various cellular assays have been employed. For example, the cytotoxic effects of paeonol-2-aminothiazole-phenylsulfonyl derivatives were assessed against several cancer cell lines. mdpi.com In the context of antifungal activity, piperidinylthiazole derivatives have been evaluated in vivo for their efficacy against various plant pathogens. acs.orgnih.gov

Analysis of Downstream Biological Effects and Phenotypic Changes Induced by this compound

The downstream biological effects and phenotypic changes induced by this compound are currently uncharacterized. Based on the activities of related compounds, potential effects could include antifungal, antibacterial, anticancer, or anti-inflammatory responses. mdpi.comnih.gov For instance, piperidinylthiazole derivatives have demonstrated potent and broad-spectrum fungicidal activity. acs.org Certain 2-aminothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting a potential for anticancer applications. mdpi.commdpi.com

Computational Approaches in 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine Research

Molecular Docking Studies of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine with Predicted Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. impactfactor.org In the context of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. This process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity.

The aminothiazole scaffold is a common feature in molecules targeting a wide range of proteins, including kinases, proteases, and receptors. For instance, studies on other 2-aminothiazole (B372263) derivatives have shown their potential as inhibitors of enzymes like Aurora kinase, which is implicated in cancer. nih.govacs.org Similarly, thiazole (B1198619) derivatives have been investigated as potential inhibitors of tubulin polymerization, another important anti-cancer target. nih.gov

A hypothetical molecular docking study of this compound against a panel of cancer-related kinases could yield results similar to those shown in the interactive table below. The docking scores, typically expressed in kcal/mol, represent the predicted binding affinity, with more negative values indicating a stronger interaction.

Table 1: Hypothetical Molecular Docking Scores of this compound with Various Kinase Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Aurora Kinase A | 1MQ4 | -9.2 | Leu215, Ala217, Lys162 |

| VEGFR-2 | 4ASD | -8.5 | Cys919, Asp1046, Glu885 |

| EGFR | 2J6M | -7.8 | Met793, Leu718, Gly796 |

These studies can reveal crucial binding interactions, such as hydrogen bonds between the amine group of the thiazole ring and backbone atoms of the protein, or hydrophobic interactions involving the methylpiperidine moiety. nih.gov Such insights are invaluable for guiding the design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. acs.org For the this compound-target complex predicted by docking, MD simulations can assess the stability of the binding pose and reveal conformational changes in both the ligand and the protein upon binding.

An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of each atom. Analysis of these trajectories can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time. A stable RMSD suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation. nih.gov

For example, a 100-nanosecond MD simulation of this compound bound to Aurora Kinase A could confirm that the key hydrogen bonds predicted by docking remain stable, thus validating the proposed binding mode. acs.org These simulations provide a more realistic representation of the biological system and can help to refine the understanding of the binding mechanism. tandfonline.com

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov For this compound, these calculations can provide insights into its reactivity, stability, and spectroscopic properties. atlantis-press.com

Key parameters derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. atlantis-press.comresearchgate.net

Molecular Electrostatic Potential (MEP): This maps the electron density on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This can predict sites for metabolic reactions or intermolecular interactions.

Atomic Charges: These calculations can determine the partial charge on each atom, which can be useful for understanding intermolecular interactions and for parameterizing molecular mechanics force fields used in MD simulations. researchgate.net

Studies on similar thiazole derivatives have used DFT to understand their biotransformation and potential to form reactive metabolites. nih.gov Such calculations could predict, for instance, that the thiazole ring of this compound is susceptible to oxidation by cytochrome P450 enzymes. nih.gov

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Virtual Screening and Chemoinformatics Strategies for Identifying Novel Modulators of this compound's Targets

Once a biological target for this compound is validated, virtual screening and chemoinformatics techniques can be employed to identify other molecules with the potential to modulate that target. bohrium.comjddtonline.info These methods involve searching large chemical databases for compounds that are structurally similar to the known active compound (ligand-based virtual screening) or that are predicted to bind to the target's active site (structure-based virtual screening). nih.gov

Structure-based virtual screening would use the docked structure of this compound in its receptor as a template to screen for other compounds that fit the binding pocket and replicate key interactions. nih.gov Ligand-based approaches, on the other hand, might use the this compound structure to search for analogues with similar pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic centers.

These high-throughput computational methods can efficiently screen millions of compounds, prioritizing a smaller, more manageable number for experimental testing. amanote.com This significantly accelerates the early stages of drug discovery.

De Novo Design Principles and Ligand-Based Modeling for this compound Analogues

De novo design and ligand-based modeling are used to create novel molecules with desired properties. De novo design algorithms can "grow" new molecules within the constraints of a receptor's binding site, suggesting novel chemical scaffolds. mdpi.com

Ligand-based modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, builds mathematical models that correlate the chemical structures of a series of compounds with their biological activity. tandfonline.comnih.gov For this compound, a QSAR model could be developed using a set of its analogues with known activities. This model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. tandfonline.com

For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent at a particular position on the piperidine (B6355638) ring correlates with increased activity. nih.gov This information would then be used to design new analogues with optimized properties. The design of novel thiazole-clubbed piperazine (B1678402) derivatives has been explored for their potential in treating Alzheimer's disease, showcasing the utility of these design principles. nih.gov

Design, Synthesis, and Biological Evaluation of 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine Analogues and Derivatives

Rational Design Strategies for Structure-Guided Lead Optimization of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine

Rational design and structure-guided lead optimization are foundational to modern drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For the this compound scaffold, these strategies involve iterative cycles of computational modeling and chemical synthesis based on the structure of the biological target.

A primary step is the identification of a biological target and obtaining its three-dimensional structure, often through X-ray crystallography. nih.gov Molecular docking studies can then be performed to predict the binding mode of this compound within the active site of the target protein. These computational models help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the protein.

Based on this structural information, medicinal chemists can propose modifications to the scaffold to improve binding affinity. Key areas for modification on the this compound scaffold include:

The 2-Methylpiperidine (B94953) Moiety: The methyl group's position and stereochemistry can be altered to probe specific hydrophobic pockets within the binding site. Replacing the methyl group with other alkyl or functional groups can modulate lipophilicity and steric interactions.

The Thiazole (B1198619) Core: The thiazole ring itself is often crucial for binding, but substitutions at the 5-position could introduce new interactions with the target protein without disrupting the core binding motif.

The 4-Amine Group: This group is a potential hydrogen bond donor. Acylation or alkylation could modify its electronic properties and hydrogen bonding capacity, or it could serve as an attachment point for larger fragments designed to reach adjacent binding pockets.

Structure-activity relationship (SAR) studies are essential in this process, systematically evaluating how each modification affects biological activity. researchgate.net For example, a series of analogues might be synthesized to explore the effect of different substituents on the piperidine (B6355638) ring.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues

| Compound ID | Modification on Piperidine Ring (R) | Target Binding Affinity (IC50, nM) | Notes |

|---|---|---|---|

| LEAD-001 | 2-Methyl | 150 | Initial Lead Compound |

| ANA-002 | 2-Ethyl | 320 | Decreased activity, suggesting steric hindrance. |

| ANA-003 | (R)-2-Methyl | 85 | Improved activity, indicating stereospecific binding. |

| ANA-004 | (S)-2-Methyl | 210 | Lower activity compared to the R-enantiomer. |

| ANA-005 | 2-Hydroxymethyl | 75 | Potential for new hydrogen bond interaction. |

Combinatorial Chemistry and Library Synthesis Approaches for this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is essential for identifying novel hits and exploring the SAR of a given scaffold. researchgate.net For the this compound core, a combinatorial library can be generated by systematically varying the different components of the molecule.

The synthesis of such a library would likely follow a convergent approach, where different building blocks are combined in the final steps. A common method for synthesizing the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) derivative. researchgate.net In a combinatorial approach, diverse sets of these precursors would be used.

Key diversification points for a library based on this compound would include:

Piperidine Analogues: A variety of substituted piperidines can be used as starting materials to introduce diversity at one end of the molecule.

Thiourea Derivatives: The amine on the thiazole ring can be functionalized by using appropriately substituted thioureas in the synthesis.

α-Haloketone Precursors: Different α-haloketones can be used to introduce substituents at the 4- and 5-positions of the thiazole ring.

Solid-phase synthesis can be particularly advantageous for creating large libraries, as it simplifies the purification process. researchgate.net The core scaffold could be attached to a resin, and subsequent chemical transformations would be carried out in a stepwise fashion, with excess reagents and byproducts washed away after each step.

Table 2: Example Building Blocks for a Combinatorial Library of this compound Derivatives

| Building Block Type | R1 (Piperidine Substituent) | R2 (Thiazole C5-Substituent) | R3 (Thiazole N4-Substituent) |

|---|---|---|---|

| Example 1 | 2-Methyl | -H | -H |

| Example 2 | 3-Fluoro | -CH3 | -Acetyl |

| Example 3 | 4-Methoxy | -Phenyl | -Benzoyl |

| Example 4 | 2-Ethyl | -Br | -SO2CH3 |

High-Throughput Screening (HTS) of this compound Analogues for Desired Biological Activities

High-throughput screening (HTS) is an automated process that allows for the rapid assessment of large numbers of chemical compounds for a specific biological activity. mdpi.com A library of this compound analogues, such as one generated through combinatorial synthesis, would be subjected to HTS to identify "hits"—compounds that demonstrate activity in a particular assay.

The choice of assay is critical and depends on the therapeutic target. Common HTS assays include:

Biochemical Assays: These measure the effect of a compound on a purified target protein, such as an enzyme or receptor. Fluorescence-based techniques are widely used due to their sensitivity and suitability for automation. mdpi.com For example, an assay could measure the inhibition of a specific kinase by the library compounds.

Cell-Based Assays: These assays use living cells to assess a compound's effect on a biological pathway or cellular function. They can provide more physiologically relevant information than biochemical assays. mdpi.com An example would be screening for compounds that inhibit the proliferation of cancer cells.

During an HTS campaign, thousands of compounds are tested in parallel using robotic liquid handling systems and sensitive detectors. The data generated is then analyzed to identify compounds that meet a predefined activity threshold. These initial hits require further validation to confirm their activity and rule out false positives.

Table 3: Sample HTS Data for a Library of this compound Analogues

| Compound ID | Concentration (µM) | % Inhibition of Target Enzyme | Hit Status |

|---|---|---|---|

| LIB-001 | 10 | 5 | Inactive |

| LIB-002 | 10 | 68 | Hit |

| LIB-003 | 10 | 12 | Inactive |

| LIB-004 | 10 | 85 | Hit |

| LIB-005 | 10 | 52 | Hit |

Hit-to-Lead and Lead Optimization Processes Utilizing the this compound Scaffold

Once initial hits are identified through HTS, the hit-to-lead process begins. youtube.com This phase aims to improve the potency, selectivity, and drug-like properties of the initial hits to generate a "lead" compound suitable for further development. nih.gov This involves a multidisciplinary approach combining medicinal chemistry, in vitro biology, and ADME (absorption, distribution, metabolism, and excretion) profiling.

The initial hits, often having moderate potency and potential liabilities, are resynthesized and their activity is confirmed. youtube.com The next step is to initiate a focused SAR study around the hit scaffold. For a hit based on the this compound structure, chemists would synthesize a small, focused library of analogues to probe different regions of the molecule.

The goals of lead optimization include:

Improving Potency: Modifications are made to enhance the binding affinity of the compound for its target, often guided by computational modeling. nih.gov

Enhancing Selectivity: The compound should be highly selective for its intended target to minimize off-target effects. This is assessed by testing against a panel of related proteins.

Optimizing ADME Properties: A successful drug needs to have appropriate solubility, permeability, metabolic stability, and a low potential for drug-drug interactions. youtube.com Early assessment of these properties is crucial. For instance, initial hits may show high metabolic instability, which can be addressed by modifying sites on the molecule that are prone to metabolism. youtube.com

Table 4: Example of a Hit-to-Lead Optimization Cascade

| Compound | Potency (IC50, nM) | Selectivity (vs. Related Target) | Metabolic Stability (t1/2 in microsomes, min) | Key Modification |

|---|---|---|---|---|

| HTS Hit | 5,200 | 2-fold | <5 | Initial screening hit |

| Analogue 1 | 850 | 10-fold | 15 | Modification of piperidine ring |

| Analogue 2 | 120 | 50-fold | 35 | Substitution on thiazole ring |

| Lead Compound | 15 | >200-fold | >60 | Optimization of amine substituent |

Development of Prodrugs and Bioreversible Derivatives of this compound

Even a highly potent and selective lead compound may possess suboptimal pharmacokinetic properties, such as poor solubility or low membrane permeability, that hinder its development. nih.gov The prodrug approach is a valuable strategy to overcome these limitations. A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo to the active parent drug through enzymatic or chemical transformation. mdpi.com

For the this compound scaffold, the primary amino group at the 4-position is an ideal handle for creating prodrugs. nih.gov Masking this polar amine group can increase the lipophilicity of the molecule, potentially enhancing its absorption across biological membranes.

Common prodrug strategies for amines include:

Amide Formation: The amine can be acylated to form an amide prodrug. The specific acyl group can be chosen to control the rate of hydrolysis back to the active amine by plasma or tissue esterases.

Carbamate Formation: Carbamates are another common type of prodrug for amines, offering a range of stabilities depending on the structure of the alcohol moiety used.

Phosphate (B84403) Esters: For compounds that require increased aqueous solubility, a phosphate group can be incorporated. This is particularly useful for parenteral formulations. Plasma phosphatases can then cleave the phosphate to release the active drug. mdpi.com

The design of a successful prodrug requires a careful balance. The promoiety must effectively mask the functional group of the parent drug, the linker must be stable enough to allow the prodrug to reach its target site, and it must be efficiently cleaved in vivo to release the active drug in a timely manner. nih.gov

Table 5: Potential Prodrug Strategies for the 4-Amine Group

| Prodrug Type | Promoiety | Purpose | Activation Mechanism |

|---|---|---|---|

| Amide | Acetyl, Pivaloyl | Increase lipophilicity, control release | Amidase/Esterase hydrolysis |

| Carbamate | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl | Improve oral absorption | Esterase hydrolysis |

| Phosphate | -PO(OH)2 | Increase aqueous solubility | Phosphatase hydrolysis |

| Mannich Base | Formaldehyde and a secondary amine | Improve solubility and permeability | Chemical or enzymatic hydrolysis |

Preclinical Pharmacological and Biological Investigations of 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine Mechanistic Focus

In Vitro Potency and Efficacy Determination in Isolated Systems and Cell Lines for Mechanistic Insights

No in vitro studies specifically investigating the potency and efficacy of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine have been reported in the available scientific literature.

For the broader class of 2-aminothiazole (B372263) derivatives, in vitro studies have revealed a wide range of biological activities. These compounds have been evaluated in various cancerous cell lines, often demonstrating potent and selective inhibitory activity. nih.gov For instance, certain 2-aminothiazole analogs have shown nanomolar inhibitory activity against breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer cell lines. nih.gov The mechanism of action for these anticancer effects is diverse and target-dependent, with some derivatives acting as inhibitors of protein kinase CK2, a target implicated in cancer cell proliferation and survival.

Target Selectivity and Specificity Profiling of this compound in Comprehensive Panels

There is no publicly available information on the target selectivity and specificity profile of this compound from comprehensive panel screenings.

However, studies on other 2-aminothiazole derivatives highlight the potential for high target selectivity. For example, a 2-aminothiazole derivative was identified as a selective allosteric modulator of the protein kinase CK2, showing minimal inhibition of other kinases in a screening panel. nih.gov The selectivity of such compounds is often attributed to their binding to less conserved allosteric sites on their target proteins. nih.gov This suggests that derivatives of the 2-aminothiazole scaffold can be optimized to achieve high selectivity for their intended biological targets.

Mechanistic Pharmacokinetic Research (Absorption, Distribution, Metabolism, Excretion - ADME)

Specific ADME data for this compound is not available. The following subsections discuss general pharmacokinetic characteristics observed for some 2-aminothiazole derivatives.

The metabolic pathways and metabolite identification for this compound have not been documented. In general, the metabolism of 2-aminothiazole derivatives can be influenced by the nature and position of their substituents.

There are no specific studies on the membrane permeability and transporter interactions of this compound. In silico predictions for some 2-aminothiazoyl piperidine (B6355638) derivatives have suggested acceptable physicochemical properties and good drug-likeness, which may imply favorable membrane permeability.

The plasma protein binding characteristics of this compound have not been determined. The extent of plasma protein binding is a critical parameter that influences the free drug concentration and, consequently, the pharmacological activity of a compound.

In Vivo Mechanistic Studies and Pharmacodynamic Endpoint Analysis in Animal Models

No in vivo mechanistic studies or pharmacodynamic endpoint analyses for this compound in animal models have been reported.

For related compounds, in vivo studies have been conducted to evaluate their therapeutic potential. For example, some 2-aminothiazole derivatives have demonstrated in vivo antitumor activity in murine and human cancer models. nih.gov These studies are crucial for establishing the relationship between drug exposure and pharmacological response and for identifying relevant biomarkers of activity.

Biomarker Identification and Validation for Target Engagement and Pathway Modulation

In the preclinical assessment of novel therapeutic candidates such as this compound, the identification and validation of biomarkers are crucial for demonstrating target engagement and understanding the compound's impact on biological pathways. nih.govnih.govnih.gov A strategic approach to biomarker development involves a multi-faceted process, beginning with discovery and followed by rigorous analytical and clinical validation to ensure that the biomarker is a reliable indicator of the drug's effect. nih.govaudubonbio.com

Biomarker Discovery: The initial phase of biomarker discovery for this compound would involve high-throughput screening techniques to identify molecules that are altered upon treatment with the compound. audubonbio.com These unbiased approaches, including genomics, proteomics, and metabolomics, can reveal changes in gene expression, protein levels, or metabolite concentrations that are indicative of the compound's mechanism of action. audubonbio.commedscape.org For instance, if this compound is a kinase inhibitor, proteomic analyses could identify downstream substrates whose phosphorylation status is altered by the drug. nih.govnih.gov

Target Engagement Biomarkers: Direct evidence of target engagement is a critical early milestone in drug development. nih.govcrownbio.com For this compound, this could involve the development of assays to directly measure the binding of the compound to its intended target in preclinical models. nih.gov An example of a direct target engagement biomarker could be the measurement of a post-translational modification on the target protein itself, such as a change in its phosphorylation state, which is directly modulated by the binding of the inhibitor. nih.gov

Pathway Modulation (Pharmacodynamic) Biomarkers: Pharmacodynamic (PD) biomarkers provide evidence that the binding of this compound to its target leads to a functional consequence within the cell. nih.govsapient.bio These biomarkers can be proximal, such as the modulation of a substrate immediately downstream of the target, or more distal, reflecting broader pathway effects. nih.gov The identification of such biomarkers is essential for understanding the compound's biological activity and for guiding dose selection in later studies. nih.gov Small molecule biomarkers, which can be measured in accessible fluids like blood, are particularly valuable as they are generated by biological processes in the target tissue but can be monitored non-invasively. sapient.bio

Validation Process: Once potential biomarkers are identified, they must undergo a stringent validation process. nih.govaudubonbio.com Analytical validation ensures the reliability and reproducibility of the biomarker measurement. nih.gov Preclinical validation in relevant animal models is then necessary to establish a clear link between the biomarker response and the pharmacological activity of this compound. nih.govaudubonbio.com This step is critical for building confidence in the biomarker's utility before it can be considered for use in clinical settings. nih.gov

A summary of potential biomarker strategies for this compound is presented in the table below.

| Biomarker Category | Potential Biomarker | Method of Detection | Purpose |

| Target Engagement | Phosphorylation status of the direct target | Mass Spectrometry, Western Blot | To confirm direct binding and inhibition of the target protein by the compound. |

| Occupancy of the target binding site | Cellular Thermal Shift Assay (CETSA) | To quantify the extent of target binding in a cellular context. | |

| Pathway Modulation | Phosphorylation of a key downstream substrate | ELISA, Immunohistochemistry | To demonstrate the functional consequence of target inhibition on the signaling pathway. |

| Changes in gene expression of target-regulated genes | RT-qPCR, RNA-Sequencing | To assess the impact of the compound on the transcriptional output of the pathway. | |

| Alterations in metabolite levels | Mass Spectrometry-based metabolomics | To identify metabolic changes resulting from pathway modulation. |

Molecular Imaging Techniques for Tracking this compound Distribution and Target Interaction in vivo

Molecular imaging techniques are powerful, non-invasive tools that can provide real-time information on the biodistribution, target engagement, and pharmacodynamics of a drug candidate in a living organism. github.ionih.govnih.gov For a novel compound like this compound, these methods are invaluable for understanding its in vivo behavior and for bridging the gap between preclinical and clinical studies. nih.govperceptive.com

Radiolabeling of this compound: A prerequisite for many in vivo imaging studies is the radiolabeling of the compound of interest. nih.gov This typically involves the incorporation of a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting radionuclide into the chemical structure of this compound without altering its pharmacological properties. mdpi.comoup.com The choice of radionuclide depends on factors such as the biological half-life of the compound and the desired imaging timeframe. mdpi.com For small molecules, direct labeling is often preferred to avoid steric hindrance that could affect bioactivity. mdpi.com

Positron Emission Tomography (PET): PET is a highly sensitive imaging modality that can quantify the distribution of a radiolabeled compound in three dimensions. oup.comfrontiersin.org By administering a radiolabeled version of this compound to a preclinical model, PET imaging can be used to determine its uptake and clearance from various organs and tissues, including the target site. frontiersin.orgresearchgate.net This information is critical for assessing whether the compound reaches its intended target in sufficient concentrations to exert a therapeutic effect. nih.gov PET can also be used for receptor occupancy studies, where the displacement of a radiolabeled ligand by the unlabeled drug is measured to quantify target engagement in vivo. frontiersin.org

Single-Photon Emission Computed Tomography (SPECT): SPECT is another nuclear imaging technique that can be used to assess the biodistribution of a radiolabeled compound. nih.govnih.gov While generally less sensitive than PET, SPECT can be a valuable tool, particularly when specific radiolabeling strategies are more amenable to SPECT radionuclides. nih.gov Similar to PET, SPECT can provide quantitative information on the uptake of this compound in different tissues over time. nih.gov

Magnetic Resonance Imaging (MRI): While not typically used to directly track the compound itself unless conjugated to a contrast agent, MRI can provide valuable anatomical and functional information. auntminnie.comresearchgate.net It can be used in conjunction with PET or SPECT to provide anatomical context to the functional imaging data. nih.govauntminnie.com Furthermore, functional MRI (fMRI) can be used as a pharmacodynamic biomarker to assess the physiological consequences of target engagement by this compound in the brain. auntminnie.com

The following table summarizes the application of these molecular imaging techniques in the preclinical investigation of this compound.

| Imaging Modality | Information Provided | Application for this compound |

| Positron Emission Tomography (PET) | Quantitative biodistribution, target engagement, and receptor occupancy. frontiersin.org | To determine the brain penetration and tumor uptake of the radiolabeled compound, and to measure its binding to the target in vivo. |

| Single-Photon Emission Computed Tomography (SPECT) | Quantitative biodistribution and target localization. nih.govnih.gov | To assess the whole-body distribution and clearance of the radiolabeled compound. |

| Magnetic Resonance Imaging (MRI) | High-resolution anatomical images and functional changes in tissue. auntminnie.comresearchgate.net | To provide anatomical reference for PET/SPECT data and to measure downstream physiological effects of target modulation. |

Chemical Biology Applications of 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine

Development of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine as a Chemical Probe for Biological Pathway Elucidation

The development of selective chemical probes is crucial for dissecting intricate biological pathways. A well-designed chemical probe should exhibit high affinity and selectivity for its intended target to ensure that observed phenotypic effects can be confidently attributed to the modulation of that specific target. The structural characteristics of this compound, such as its lipophilicity and potential for specific molecular interactions, make it a candidate for development as a chemical probe.

Researchers focus on optimizing the properties of such compounds to ensure they are fit for purpose in biological assays. Key parameters that are often evaluated are summarized in the table below.

| Key Criteria for Chemical Probe Validation | Properties for Consideration |

| Exposure at the Site of Action | On- and off-target affinity and selectivity |

| Target Engagement | Solubility and toxicity profile |

| Functional Pharmacological Activity | Chemical and/or metabolic stability |

| Assay Compatibility | Cell permeability, potential for assay interference (e.g., autofluorescence) |

While specific pathway elucidation studies involving this compound are still in early stages, the general approach involves using the compound to perturb a biological system and observing the downstream consequences. This can help to identify the role of its molecular target in a given signaling or metabolic pathway.

Synthesis and Application of Affinity-Based Probes for Target Deconvolution

Identifying the specific protein targets of a small molecule is a critical step in understanding its mechanism of action. This process, known as target deconvolution, often employs affinity-based probes. These probes are typically derivatives of the parent compound that have been modified to include a reactive or reporter group, allowing for the capture and identification of binding partners.

The synthesis of an affinity-based probe from this compound would involve derivatizing the molecule with a suitable linker and tag, such as biotin (B1667282) or a clickable alkyne group. This modified probe can then be used in techniques like affinity chromatography. In this method, the probe is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the probe are retained and can subsequently be identified by mass spectrometry. nih.gov

Hypothetical Workflow for Affinity-Based Target Deconvolution:

| Step | Description |

| 1. Probe Synthesis | A derivative of this compound is synthesized with a linker and an affinity tag (e.g., biotin). |

| 2. Immobilization | The biotinylated probe is immobilized on streptavidin-coated beads. |

| 3. Lysate Incubation | Cell or tissue lysate is incubated with the probe-coated beads. |

| 4. Washing | Unbound proteins are washed away. |

| 5. Elution | Bound proteins are eluted from the beads. |

| 6. Identification | Eluted proteins are identified using mass spectrometry (proteomics). |

This chemoproteomics approach is a powerful strategy for unbiasedly identifying the molecular targets of a bioactive compound. nih.gov

Use of this compound as a Tool Compound in Functional Genomics and Proteomics

In the era of large-scale biological data, tool compounds are invaluable for probing gene and protein function on a global scale. This compound can serve as a tool compound in functional genomics and proteomics screens to understand its effect on cellular phenotypes and protein expression profiles.

For instance, in a functional genomics screen, a library of genetically modified cells (e.g., a CRISPR knockout library) could be treated with the compound. By identifying which genetic perturbations sensitize or rescue cells from the compound's effects, researchers can uncover genetic interactions and pathways related to the compound's target.

In a proteomics context, techniques like the Cellular Thermal Shift Assay (CETSA®) could be employed. This method assesses target engagement by measuring changes in the thermal stability of proteins in the presence of the ligand. Treatment of cells with this compound followed by heat treatment and proteomic analysis can reveal which proteins are stabilized by direct binding to the compound. documentsdelivered.com

Fluorescent Labeling and Imaging of this compound for Cellular Localization Studies

Visualizing the subcellular distribution of a small molecule can provide crucial insights into its mechanism of action and potential sites of activity. Fluorescently labeling this compound allows for its direct visualization within living cells using fluorescence microscopy. nih.gov

The synthesis of a fluorescent probe would involve conjugating the compound to a suitable fluorophore. The choice of fluorophore is critical and depends on factors such as brightness, photostability, and spectral properties to avoid overlap with endogenous cellular fluorescence.

Commonly Used Fluorophores for Small Molecule Labeling:

| Fluorophore Class | Example | Excitation (nm) | Emission (nm) |

| Cyanine Dyes | Cy3 | ~550 | ~570 |

| Cyanine Dyes | Cy5 | ~650 | ~670 |

| Fluorescein Derivatives | FITC | ~495 | ~519 |

| Rhodamine Derivatives | TRITC | ~557 | ~576 |

Once a fluorescently labeled version of this compound is synthesized, it can be introduced to live cells. High-resolution imaging techniques, such as confocal microscopy, can then be used to determine its accumulation in specific organelles or cellular compartments. This information is vital for correlating the compound's location with its observed biological effects. For example, if the compound is found to localize to the mitochondria, it would suggest that its targets may be involved in mitochondrial function. nih.gov

Advanced Analytical Methodologies in 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine Research

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives

Following administration to a biological system, a parent compound can undergo extensive biotransformation, leading to a variety of metabolites. The structural identification of these metabolites and other synthetic derivatives is critical for understanding the compound's metabolic fate and structure-activity relationships. Spectroscopic techniques are the cornerstone of this elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. nih.govnih.gov For 2-(2-Methylpiperidin-1-yl)thiazol-4-amine and its metabolites, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to establish atomic connectivity and stereochemistry. For instance, the hydroxylation of the piperidine (B6355638) or thiazole (B1198619) ring, a common metabolic pathway, would result in predictable changes in the chemical shifts of nearby protons and carbons. Quantitative NMR (qNMR) can also be used to determine the concentration of isolated metabolite solutions when a synthetic standard is unavailable. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound and a Potential Metabolite

| Proton Position | Parent Compound (δ, ppm) | Hypothetical 5-hydroxy-piperidine Metabolite (δ, ppm) | Multiplicity |

| Thiazole C5-H | 6.25 | 6.28 | s |

| Piperidine C2-H | 4.60 | 4.65 | m |

| Piperidine C6-Hα | 3.50 | 3.55 | d |

| Piperidine C6-Hβ | 2.90 | 2.95 | m |

| Piperidine C3,C4,C5-H | 1.50-1.80 | 1.60-2.00 & 4.10 (C5-H) | m |

| Methyl C-H₃ | 1.20 | 1.22 | d |

| Amine N-H₂ | 5.30 | 5.35 | br s |

Note: Data are hypothetical and for illustrative purposes. Shifts are referenced to a standard solvent signal.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of a compound and its metabolites and for obtaining structural information through fragmentation patterns. rrpharmacology.ru High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the identity of a metabolite. rrpharmacology.ru Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and analysis of complex mixtures from biological samples. mdpi.com Tandem mass spectrometry (MS/MS) experiments involve selecting a parent ion, fragmenting it, and analyzing the resulting daughter ions to pinpoint the site of metabolic modification.

Table 2: Predicted Molecular Ions for this compound and Potential Phase I/II Metabolites

| Compound | Modification | Formula | [M+H]⁺ (m/z) |

| Parent Compound | --- | C₁₀H₁₆N₄S | 225.1168 |

| Hydroxylation | + O | C₁₀H₁₆N₄OS | 241.1118 |

| N-Oxidation | + O | C₁₀H₁₆N₄OS | 241.1118 |

| Glucuronidation | + C₆H₈O₆ | C₁₆H₂₄N₄O₆S | 401.1493 |

Note: m/z values are monoisotopic and calculated for the protonated species [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.comnist.gov For this compound, characteristic absorption bands would confirm the presence of the amine (N-H stretching), the thiazole ring (C=N and C=C stretching), and the piperidine ring (C-H stretching). When analyzing a metabolite, the appearance of a new, broad absorption band around 3300 cm⁻¹ could indicate the addition of a hydroxyl (-OH) group. nist.gov

Chromatographic Methods for Purity Assessment and Isolation of Research-Grade Material

The purity of a compound is paramount for reliable biological testing. Chromatographic methods are the gold standard for both assessing purity and for purifying compounds to a research-grade standard.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of non-volatile organic compounds. ptfarm.pl The method separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, typically using a UV detector set to a wavelength where the compound has maximum absorbance.

Table 3: Example HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Hypothetical) | 8.5 minutes |

For isolation, preparative HPLC is used. This technique employs larger columns and higher flow rates to separate and collect milligrams to grams of the pure compound, which can then be used for definitive structural confirmation and in vitro or in vivo studies.

X-ray Crystallography and Cryo-EM for Ligand-Target Co-crystal Structures

Understanding how a compound interacts with its biological target at an atomic level is crucial for mechanism-of-action studies and rational drug design.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that can determine the three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com To understand the binding mode of this compound, it can be co-crystallized with its target protein. The resulting electron density map reveals the precise orientation of the compound within the protein's binding site, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that are responsible for its affinity and selectivity. semanticscholar.orgresearchgate.net

Cryo-Electron Microscopy (Cryo-EM)

For very large protein complexes or membrane proteins that are recalcitrant to crystallization, Cryo-EM has emerged as a revolutionary alternative. nih.gov This technique involves flash-freezing a solution of the ligand-protein complex and imaging the individual particles with an electron microscope. Computational reconstruction of thousands of these images can generate a near-atomic resolution structure, providing similar insights into the ligand-target binding interactions as X-ray crystallography. nih.gov

Advanced Bioanalytical Techniques for Quantifying this compound in Biological Matrices for Mechanistic Studies

To correlate the concentration of a compound with its biological effect in mechanistic or pharmacokinetic studies, it must be accurately quantified in complex biological matrices like plasma, blood, or tissue homogenates. cuni.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for the sensitive and selective quantification of small molecules in biological fluids. mdpi.comnih.govonlinepharmacytech.info The method involves three key stages:

Sample Preparation: The compound is extracted from the biological matrix, and interfering substances like proteins and lipids are removed. This is commonly achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: An HPLC or UHPLC system separates the analyte of interest from the remaining matrix components and any metabolites.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]⁺ of the parent compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing interference from the matrix. mdpi.comresearchgate.net

A stable isotope-labeled internal standard is often used to ensure the highest accuracy and precision. cuni.cz A full method validation is performed to assess parameters like linearity, accuracy, precision, selectivity, recovery, and stability, ensuring the reliability of the generated data. ich.orgich.org

Table 4: Illustrative LC-MS/MS Method Parameters for Quantification in Plasma

| Parameter | Description |

| Biological Matrix | Rat Plasma |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | m/z 225.1 → 128.1 (Hypothetical) |

| MRM Transition (Internal Std) | m/z 229.1 → 132.1 (Hypothetical D4-labeled) |

| Linear Range (Hypothetical) | 0.5 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Future Directions and Unanswered Questions in 2 2 Methylpiperidin 1 Yl Thiazol 4 Amine Research

Emerging Research Niches for Thiazol-4-amine Scaffolds

The 2-aminothiazole (B372263) core, a key structural component of 2-(2-Methylpiperidin-1-yl)thiazol-4-amine, is a highly valued pharmacophore in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities, opening up several promising research avenues. researchgate.net The versatility of this scaffold allows for its exploration in various therapeutic areas.

Emerging niches for thiazol-4-amine scaffolds include:

Neglected Tropical Diseases: There is a pressing need for new treatments for neglected diseases. Research has shown that 4-phenyl-1,3-thiazol-2-amines are promising scaffolds for developing new agents against leishmaniasis, a parasitic disease. nih.govresearchgate.netnih.gov This suggests a potential research direction for derivatives of this compound in combating kinetoplastid infections.

Metabolic Disorders: Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been identified as dual-action hypoglycemic agents that activate both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netresearchgate.net This multi-target approach is a current trend in developing therapies for complex conditions like type 2 diabetes. researchgate.net

Antimicrobial and Anticancer Agents: The 2-aminothiazole structure is present in a variety of compounds with demonstrated antimicrobial, antifungal, antiviral, and anticancer properties. researchgate.net For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as a new chemotype with anti-mycobacterial potential. nih.gov

Neurological Disorders: Certain thiazole (B1198619) and triazole-based compounds have been designed and screened for anticonvulsant activity, indicating a potential role for thiazol-4-amine derivatives in neurology. researchgate.net

| Therapeutic Area | Specific Application/Target | Reference Scaffold Example |

|---|---|---|

| Infectious Diseases | Antileishmanial Agents | 4-Phenyl-1,3-thiazole-2-amines nih.govresearchgate.netnih.gov |

| Infectious Diseases | Anti-mycobacterial Agents | Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones nih.gov |

| Metabolic Disorders | Dual GK/PPARγ activators for Type 2 Diabetes | N-(pyrimidin-4-yl)thiazol-2-amine derivatives researchgate.netresearchgate.net |

| Oncology | Anticancer Agents | 2-Aminothiazole derivatives researchgate.net |

| Neurology | Anticonvulsant Agents | Thiazole-triazole hybrids researchgate.net |

Challenges and Opportunities in Further Developing the this compound Research Area

While the foundational scaffolds of this compound show significant promise, advancing this specific compound from a chemical entity to a potential therapeutic lead involves navigating several challenges and capitalizing on inherent opportunities.

Challenges:

Synthesis and Scalability: Developing efficient, cost-effective, and scalable synthetic routes for novel derivatives is a primary hurdle. While established methods like Hantzsch synthesis exist for the thiazole core, creating complex, substituted piperidine (B6355638) analogs requires sophisticated organic chemistry techniques. nih.gov

Target Identification and Mechanism of Action: A significant challenge lies in elucidating the precise molecular targets and the mechanism of action. For many biologically active thiazole derivatives, the exact proteins or pathways they modulate are not fully understood, which can hinder rational drug design. nih.govnih.gov

Toxicity and Selectivity: As with any potential therapeutic agent, ensuring a favorable safety profile is critical. Early studies on some 2-aminothiazole derivatives have noted toxicity against certain cell lines, highlighting the need for careful structural modifications to enhance selectivity for the desired target and minimize off-target effects. nih.gov

Structure-Activity Relationship (SAR) Establishment: A comprehensive understanding of the SAR is essential for optimizing potency and other pharmacological properties. This requires the synthesis and biological evaluation of a large library of analogs, which is a resource-intensive process.

Opportunities:

Pharmacophore Combination: The compound combines the versatile 2-aminothiazole pharmacophore with a piperidine moiety. Piperidine rings are prevalent in many approved drugs and are known to often impart favorable pharmacokinetic properties. mdpi.com This combination offers a rich chemical space for designing novel derivatives with potentially improved drug-like characteristics.

Multi-Target Drug Design: The precedent of thiazole derivatives acting on multiple targets, such as the dual GK/PPARγ activators, presents an opportunity to design multi-target ligands for complex diseases, which could offer enhanced efficacy over single-target agents. researchgate.netresearchgate.net

Chemical Diversity: The thiazole and piperidine rings both offer multiple points for chemical modification. This allows for fine-tuning the molecule's properties to enhance potency, improve selectivity, and reduce toxicity, creating a broad field for lead optimization.

Integration of Multi-Omics Data to Comprehensively Understand this compound's Biological Impact

To overcome the challenge of elucidating the biological impact and mechanism of action, modern systems biology approaches are essential. The integration of multi-omics data provides a powerful, unbiased method to understand the holistic effects of a compound on a biological system. nih.govrsc.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's influence. nih.gov

A conceptual workflow for applying multi-omics to study this compound could involve:

Cellular Perturbation: Treating relevant cell lines (e.g., cancer cells, immune cells, or neurons) with the compound.

Multi-Omics Profiling:

Transcriptomics (RNA-Seq): To identify which genes are upregulated or downregulated in response to the compound.

Proteomics (Mass Spectrometry): To measure changes in protein expression levels, providing insight into the functional consequences of gene expression changes.

Metabolomics (Mass Spectrometry/NMR): To analyze alterations in metabolic pathways by measuring the levels of small-molecule metabolites.

Data Integration and Analysis: Using bioinformatics tools and machine learning algorithms to integrate these diverse datasets. frontiersin.orgnih.gov This can reveal perturbed biological pathways, identify potential protein targets, and generate hypotheses about the compound's mechanism of action. nih.govarxiv.org

By assessing the flow of information from the genome to the phenome, multi-omics integration can bridge the gap in understanding how this compound exerts its biological effects. nih.gov

| Omics Layer | Technology | Biological Question Addressed |

|---|---|---|